5-Methylnicotinic acid hydrochloride

Description

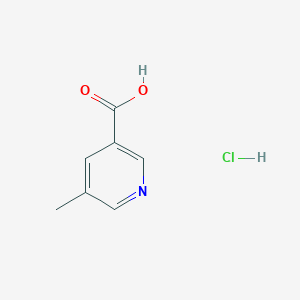

5-Methylnicotinic acid hydrochloride (IUPAC: 5-methylpyridine-3-carboxylic acid hydrochloride, CAS: 3222-49-9) is a pyridine derivative with a methyl substituent at the 5-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt. It is a white to off-white crystalline solid, freely soluble in water, and primarily used as a pharmaceutical intermediate, notably in the synthesis of Rupatadine (a histamine H1 receptor antagonist) .

Properties

IUPAC Name |

5-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZNLVRDMVOJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656935 | |

| Record name | 5-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40473-04-9 | |

| Record name | 3-Pyridinecarboxylic acid, 5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40473-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 5-methyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: 5-Methylnicotinic acid hydrochloride is used as an intermediate in the synthesis of other chemical compounds. Biology: It is used in biological studies to understand the effects of nicotinic acid derivatives on biological systems. Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting metabolic and neurological disorders. Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors. The exact mechanism of action depends on the specific application, but it generally involves the modulation of biochemical pathways.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₇H₈ClNO₂

- Melting Point : ~45–46°C (for its methyl ester derivative) .

- Synthesis: Derived from 5-methylnicotinic acid via esterification with methanol and subsequent reduction or halogenation. For example, treatment with thionyl chloride in methanol yields methyl 5-methylnicotinate (95.5% yield) . Alternative routes include oxidation of 3,5-lutidine with potassium permanganate, followed by esterification (25% overall yield) .

Comparison with Similar Compounds

Structural analogs of 5-methylnicotinic acid hydrochloride vary in substituent type (e.g., halogens, alkoxy groups) and position, altering physicochemical properties and reactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Synthetic Flexibility :

- 5-Methylnicotinic acid HCl is synthesized via esterification or oxidation routes, achieving yields >90% under optimized conditions .

- Chlorinated analogs (e.g., 5-Chloro-2-hydroxy-6-methylnicotinic acid) require multistep reactions, including hydroxylamine and methanesulfonyl chloride treatment, with ~82% yields .

Reactivity and Stability :

- The methyl group at the 5-position enhances steric hindrance, reducing electrophilic substitution reactivity compared to 4-methyl or 6-methyl isomers .

- Chlorinated derivatives (e.g., 4-Chloro-6-methylnicotinic acid) exhibit higher thermal stability due to strong C-Cl bonds, making them suitable for high-temperature reactions .

Applications :

- 5-Methylnicotinic acid HCl is prioritized in antihistamine synthesis due to its balanced solubility and reactivity .

- 6-(Azepan-1-yl)-5-methylnicotinic acid is explored in drug discovery for its heterocyclic diversity, though poor water solubility limits its use .

Table 2: Thermal Stability and Reactivity

Biological Activity

5-Methylnicotinic acid hydrochloride (5-MNA HCl) is a derivative of nicotinic acid, which has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClNO₂ |

| Molecular Weight | 165.60 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 50.2 |

These properties suggest a compound that is moderately polar and capable of forming hydrogen bonds, which may influence its interaction with biological systems.

5-MNA HCl exhibits various biological activities attributed to its structural similarity to nicotinic acid. Its mechanisms include:

- Nicotinic Receptor Modulation : Like other nicotinic derivatives, 5-MNA may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects.

- Anti-inflammatory Properties : Research indicates that compounds similar to 5-MNA can modulate inflammatory pathways, suggesting a potential role in treating inflammatory disorders.

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress, which is linked to various chronic diseases.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of 5-MNA HCl. For instance, in animal models, administration of 5-MNA has been associated with improved cognitive function and reduced neuronal damage following ischemic events. These effects are likely mediated through the modulation of nAChRs and the reduction of oxidative stress markers.

Anti-inflammatory Effects

Research indicates that 5-MNA HCl can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential therapeutic application in conditions characterized by chronic inflammation.

Antioxidant Properties

In vitro studies demonstrate that 5-MNA HCl exhibits significant antioxidant activity, scavenging free radicals and reducing lipid peroxidation. This property is crucial for protecting cells from oxidative damage, particularly in neurodegenerative diseases.

Case Studies

- Cognitive Enhancement in Rodent Models : A study evaluated the effects of 5-MNA HCl on cognitive performance in aged rats. Results indicated that treated rats showed significant improvement in memory tasks compared to controls, suggesting potential benefits for age-related cognitive decline.

- Inflammation Reduction : In a controlled study involving human cell lines, 5-MNA HCl treatment resulted in a marked decrease in the secretion of inflammatory cytokines, supporting its role as an anti-inflammatory agent.

- Oxidative Stress Mitigation : A recent investigation into the antioxidant properties of 5-MNA HCl revealed that it effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells exposed to oxidative stress.

Preparation Methods

Oxidizing Agents and Solvents

- Potassium permanganate (KMnO4) is the most frequently used oxidant due to its strong oxidative power, enabling the conversion of methyl groups to carboxyl groups.

- Water is used as a green solvent, promoting an environmentally friendly process.

- Concentrated sulfuric acid has also been reported as a solvent in alternative methods, but water-based systems are preferred for pollution-free synthesis.

Reaction Conditions

- Temperature control is maintained between 25°C and 35°C during the addition of potassium permanganate.

- The oxidant is added gradually over 4 to 5 hours , followed by a reaction period of 15 to 18 hours at approximately 30°C to ensure complete oxidation.

- The reaction is conducted in large-scale reactors (e.g., 2000 L enamel reactors with 1200 L water) for industrial feasibility.

Post-Reaction Processing and Purification

Removal of By-products

- During oxidation, manganese dioxide (MnO2) precipitates as a by-product and is removed by core filtration .

- Another by-product, 3,5-pyridinedicarboxylic acid , forms due to over-oxidation. It is separated by exploiting differences in solubility at different pH values.

pH Adjustment and Centrifugation

Crude Product Drying and Recrystallization

- The crude product is dried and then dissolved in ethanol heated to 75–85°C .

- The hot solution is filtered and then cooled to 0–5°C with stirring for 1.5 to 2.5 hours to recrystallize the product.

- Final drying is performed at 60–70°C for 8 to 10 hours to obtain high-purity 5-Methylnicotinic acid (>99% purity).

Summary of Preparation Process Steps

| Step | Process Description | Conditions/Parameters |

|---|---|---|

| 1 | Dissolve 3,5-dimethylpyridine in water | 25–35°C, stirring |

| 2 | Gradual addition of potassium permanganate | 4–5 hours addition, then 15–18 hours reaction at 30°C |

| 3 | Filter manganese dioxide precipitate | Core filtration |

| 4 | Adjust pH to 0.3–0.6 with concentrated HCl | Precipitate impurities |

| 5 | Centrifuge to remove 3,5-pyridinedicarboxylic acid | pH adjusted to 2.5–3.2 with concentrated HCl |

| 6 | Collect crude 5-Methylnicotinic acid by centrifugation | |

| 7 | Dry crude product | |

| 8 | Recrystallize in hot ethanol (75–85°C) | Heat filter, then cool to 0–5°C, stir 1.5–2.5h |

| 9 | Final drying | 60–70°C for 8–10 hours |

Reaction Equation

The oxidation reaction can be summarized as:

$$

\text{3,5-dimethylpyridine} + \text{KMnO}4 \xrightarrow[\text{H}2\text{O}, 25-35^\circ C]{} \text{5-Methylnicotinic acid} + \text{by-products}

$$

Research Findings and Advantages

- The described method achieves high purity of 5-Methylnicotinic acid (>99%) after recrystallization.

- The use of water as a solvent and mild reaction conditions reduces environmental impact.

- The process effectively separates the main product from over-oxidized by-products by pH-controlled precipitation.

- The method is scalable to industrial production, with documented batch sizes of 120 kg of 3,5-dimethylpyridine and 300 kg of potassium permanganate in 2000 L reactors.

- Yield improvements and purity control are achieved by optimizing pH during filtration and centrifugation steps.

Comparative Data Table of Key Parameters from Different Embodiments

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Water volume (L) | 1200 | 1200 | 1200 |

| 3,5-Dimethylpyridine (kg) | 120 | 120 | 120 |

| Potassium permanganate (kg) | 300 | 300 | 300 |

| KMnO4 addition time (hours) | 4.5 | 5 | 4 |

| Reaction time (hours) | 16 | 15–18 | 15–18 |

| pH after MnO2 filtration | 0.5 | 0.3 | 0.6 |

| pH after pyridinedicarboxylic acid removal | 3.0 | 3.2 | Not specified |

| Ethanol dissolution temp (°C) | 80 | 75 | Not specified |

| Cooling temp (°C) | 0–5 | 5 | Not specified |

| Cooling time (hours) | 2 | 1.5 | Not specified |

| Drying temp (°C) | 65 | 70 | Not specified |

| Drying time (hours) | 8.5 | 8 | Not specified |

| Final purity (%) | 99.5 | 99.3 | Not specified |

Q & A

Q. What are the established synthetic pathways for 5-methylnicotinic acid hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis of this compound involves oxidation of 3,5-lutidine (dimethylpyridine) using potassium permanganate under acidic conditions. The intermediate 5-methylnicotinic acid is then converted to its hydrochloride salt. Key parameters affecting yield include reaction temperature (optimized at 60–80°C) and stoichiometric control of oxidizing agents to minimize over-oxidation byproducts . Subsequent esterification steps (e.g., with ethanol) require anhydrous conditions to prevent hydrolysis of the hydrochloride salt. Yield optimization (25% overall) often involves iterative adjustments to solvent polarity and catalyst selection .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. The aromatic proton signals in the δ 7.87–8.85 ppm range (broad singlets) confirm the pyridine ring substitution pattern . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity analysis. Mass spectrometry (ESI-MS) can validate molecular weight (C₇H₈ClNO₂, theoretical 173.59 g/mol) and detect impurities like unreacted starting materials or oxidation byproducts .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous versus organic solvents?

The hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays requiring polar solvents. In contrast, organic solvents like ethanol or dichloromethane are preferred for esterification or amidation reactions. Stability studies indicate that prolonged exposure to moisture or elevated temperatures (>100°C) can lead to decomposition, necessitating storage under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies in yields often arise from variations in work-up procedures. For example, incomplete removal of potassium permanganate residues during filtration can lead to side reactions during esterification. Implementing a two-stage purification—aqueous extraction followed by recrystallization from ethanol—improves purity and yield reproducibility. Additionally, kinetic studies (e.g., monitoring reaction progress via TLC) help identify optimal quenching points to prevent over-oxidation .

Q. What strategies are effective for designing bioactive derivatives of this compound, and how are their interactions with biological targets validated?

Derivatization typically targets the carboxylic acid or pyridine nitrogen. For example, coupling with aminomethyl groups via carbodiimide-mediated reactions generates amides with enhanced membrane permeability . Biological validation involves:

- Enzymatic assays : Testing inhibition of nicotinamide-dependent enzymes (e.g., NAD+ synthases).

- Crystallography : Co-crystallization with target proteins (e.g., bacterial dihydrofolate reductase) to map binding interactions .

- In silico modeling : Docking studies using software like AutoDock Vina to predict binding affinities and guide synthetic prioritization .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Crystallization difficulties often stem from the compound’s hygroscopic nature. Successful strategies include:

- Solvent screening : Using mixed solvents (e.g., ethanol/water) to modulate nucleation rates.

- Seeding : Introducing microcrystals from prior batches to induce controlled growth.

- SHELX refinement : Employing SHELXL for high-resolution data refinement, particularly for handling twinned crystals or low-symmetry space groups .

Q. What methodologies are recommended for analyzing metabolic stability and degradation pathways of this compound in preclinical studies?

- In vitro metabolism : Incubation with liver microsomes (human or rodent) and LC-MS/MS analysis to identify phase I/II metabolites.

- Forced degradation studies : Exposure to acidic, basic, oxidative, and photolytic conditions (per ICH guidelines) to map stability profiles. For example, acidic conditions may hydrolyze the hydrochloride salt, while UV light could induce ring-opening reactions .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for the compound’s physicochemical properties?

Discrepancies in logP or pKa values often arise from solvent effects or protonation state miscalculations. Validation steps include:

- Potentiometric titration : Direct measurement of pKa in aqueous buffers.

- Partition coefficient assays : Shake-flask methods using octanol/water systems to experimentally determine logP .

- Benchmarking : Comparing results against databases like PubChem to identify outliers and refine computational models .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in synthesizing and characterizing this compound?

- Detailed reaction logs : Documenting exact stoichiometry, solvent grades, and purification steps (e.g., column chromatography conditions).

- Cross-validation : Replicating key steps (e.g., oxidation) in triplicate to assess variability.

- Reporting standards : Adhering to NIH guidelines for preclinical data, including raw spectral files and crystallographic data (CCDC deposition) .

Q. How can researchers optimize catalytic systems for functionalizing this compound in green chemistry applications?

Emergent approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.